molecular formula C21H29N6O5P B14888439 Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate

Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate

Cat. No.: B14888439
M. Wt: 476.5 g/mol
InChI Key: LDEKQSIMHVQZJK-DCRMISJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is a complex organic compound with a molecular formula of C21H29N6O7P This compound is notable for its intricate structure, which includes a purine base, an alanine derivative, and a phenoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the alanine derivative. The phenoxyphosphoryl group is then added through a series of phosphorylation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The final product is typically purified using chromatographic techniques to remove any impurities and ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the purine base or the phenoxyphosphoryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine base or the phenoxyphosphoryl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes, particularly those involving nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets. The purine base allows it to interact with nucleic acids, potentially inhibiting or modifying their function. The phenoxyphosphoryl group can participate in phosphorylation reactions, affecting various biochemical pathways. These interactions make it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tenofovir: An antiviral compound with a similar purine base structure.

    Adefovir: Another antiviral agent with structural similarities.

    Cidofovir: A nucleotide analogue used in antiviral therapy.

Uniqueness

Isopropyl ((S)-((((S)-1-(6-amino-9H-purin-9-YL)propan-2-YL)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is unique due to its combination of a purine base, an alanine derivative, and a phenoxyphosphoryl group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C21H29N6O5P

Molecular Weight

476.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33?/m0/s1

InChI Key

LDEKQSIMHVQZJK-DCRMISJQSA-N

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.